molecular formula C14H18ClNO3 B14352052 N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide CAS No. 90257-03-7

N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide

Cat. No.: B14352052
CAS No.: 90257-03-7
M. Wt: 283.75 g/mol
InChI Key: QDABCBCPXNOOOJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with but-2-enoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the acyl chloride, forming the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enamide group to an amine or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce N-(3-chloro-4,5-diethoxyphenyl)butanamide.

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4,5-dimethoxyphenyl)but-2-enamide
  • N-(3-Chloro-4,5-diethoxyphenyl)prop-2-enamide

Uniqueness

N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the enamide functional group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90257-03-7

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)but-2-enamide

InChI

InChI=1S/C14H18ClNO3/c1-4-7-13(17)16-10-8-11(15)14(19-6-3)12(9-10)18-5-2/h4,7-9H,5-6H2,1-3H3,(H,16,17)

InChI Key

QDABCBCPXNOOOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C=CC)Cl)OCC

Origin of Product

United States

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